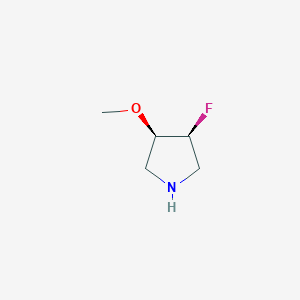

(3S,4R)-3-Fluoro-4-methoxypyrrolidine

説明

(3S,4R)-3-Fluoro-4-methoxypyrrolidine is a fluorinated pyrrolidine derivative featuring a stereospecific configuration at the 3- and 4-positions. The fluorine atom and methoxy group introduce distinct electronic and steric effects, influencing reactivity, solubility, and biological interactions. This compound is a valuable chiral building block in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties like metabolic stability and target binding .

特性

分子式 |

C5H10FNO |

|---|---|

分子量 |

119.14 g/mol |

IUPAC名 |

(3S,4R)-3-fluoro-4-methoxypyrrolidine |

InChI |

InChI=1S/C5H10FNO/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 |

InChIキー |

DSXGOKWLUVYZCU-CRCLSJGQSA-N |

異性体SMILES |

CO[C@@H]1CNC[C@@H]1F |

正規SMILES |

COC1CNCC1F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Fluoro-4-methoxypyrrolidine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantiomeric purity . For example, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed. The use of immobilized lipase on diatomaceous earth has been shown to provide excellent enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

化学反応の分析

反応の種類

(3S,4R)-3-フルオロ-4-メトキシピロリジンは、以下を含む様々な化学反応を起こすことができます。

酸化: メトキシ基は、対応するアルデヒドまたは酸に酸化されます。

還元: フッ素原子は、特定の条件下で還元され、非フッ素化誘導体を生成することができます。

置換: フッ素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換することができます。

一般的な試薬と条件

これらの反応に用いられる一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、求核剤(アジ化ナトリウムなど)があります。温度、溶媒、pHなどの反応条件は、目的の生成物を得るために慎重に制御する必要があります。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。例えば、メトキシ基の酸化は、アルデヒドまたは酸を生成する可能性があります。一方、フッ素原子の置換は、様々な官能基を持つ様々な誘導体を生成する可能性があります。

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development

The compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting the central nervous system. It has been utilized in the development of inhibitors for various biological targets, including TrkA kinase, which is relevant for treating conditions such as pain, cancer, and neurodegenerative diseases . The introduction of fluorine enhances the binding affinity of these compounds to their targets, making them more effective as therapeutic agents .

Case Study: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Research has demonstrated that derivatives of (3S,4R)-3-Fluoro-4-methoxypyrrolidine can act as selective inhibitors of nNOS. These compounds were designed based on structure-activity relationships that showed promising binding characteristics and inhibitory potency against nNOS, which is implicated in neurodegenerative disorders . Although some derivatives exhibited lower potency compared to lead compounds, they still provide insights into the design of new neuroprotective agents.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound is employed as an intermediate for synthesizing complex organic molecules. Its unique structure allows for various transformations, including oxidation and substitution reactions that lead to diverse pyrrolidine derivatives . The compound's chirality is particularly valuable in stereoselective synthesis, enabling the construction of enantiomerically enriched products essential for drug development.

Table 1: Reactions Involving this compound

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Ketones/Carboxylic Acids | Formation of corresponding oxidized products |

| Reduction | Alcohols/Amines | Generation of reduced derivatives |

| Substitution | Substituted Pyrrolidines | Formation of various pyrrolidine derivatives |

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound has been utilized in biological studies to investigate its interactions with enzymes and receptors. Its structural characteristics allow it to participate in enzyme inhibition assays and receptor binding studies, contributing to the understanding of its pharmacological properties .

Case Study: Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds derived from this compound. These investigations revealed potential efficacy against drug-resistant bacterial strains, highlighting the compound's relevance in addressing current challenges in antibiotic resistance .

Industrial Applications

Agrochemicals and Specialty Chemicals

Beyond medicinal applications, this compound finds utility in developing agrochemicals and specialty chemicals. Its ability to modify biological activity through structural alterations makes it a candidate for creating new pesticides or herbicides with enhanced efficacy .

作用機序

類似化合物の比較

類似化合物

(3R,4R)-3-フルオロ-4-メトキシピロリジン: 原子の空間的な配置が異なるジアステレオマーであり、生物学的および化学的特性が異なります.

(3S,4R)-3-メトキシ-4-メチルアミノピロリジン: フッ素ではなくメチルアミノ基を持つ、メトキシ基を持つ別のキラルピロリジン誘導体.

ユニークさ

(3S,4R)-3-フルオロ-4-メトキシピロリジンは、フッ素とメトキシ基の両方が存在するためにユニークであり、独特の化学的および生物学的特性を与えています。特定の立体化学は、その反応性と分子標的との相互作用においても重要な役割を果たし、様々な研究および産業用アプリケーションにおいて貴重な化合物となっています。

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

A. (3S,4R)-3-Methoxy-4-phenylpyrrolidine ()

- Key Differences : Replaces the fluorine atom with a phenyl group.

- Solubility: The methoxy-phenyl analog is more lipophilic, reducing aqueous solubility compared to the fluoro-methoxy derivative. Applications: Likely used in hydrophobic interactions in drug design, whereas fluorine in the target compound improves bioavailability .

B. (3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic Acid ()

- Key Differences : Adds a carboxylic acid group and substitutes the 4-position with a 3-methoxyphenyl group.

- Impact :

- Acidity : The carboxylic acid group lowers the pKa (~2-4), enabling salt formation and enhanced solubility in basic conditions.

- Stereochemistry : The (3R,4S) configuration may alter binding specificity in chiral environments compared to the (3S,4R) configuration.

- Applications : Suitable for ionic interactions in enzyme inhibitors, unlike the neutral target compound .

Stereochemical Variants

A. (3S,4S)-3-Fluoro-4-methoxypyrrolidine Hydrochloride ()

- Key Differences : Diastereomer with (3S,4S) configuration.

- Impact :

Heterocyclic Analogs

A. Piperidine Derivatives ()

- Example: 4-(((3R,4S)-4-(4-Fluoro-phenyl)piperidin-3-yl)methoxy)-2-methoxyphenol.

- Key Differences : Six-membered piperidine ring vs. five-membered pyrrolidine.

- Impact :

- Ring Strain : Pyrrolidine’s smaller ring increases torsional strain, enhancing reactivity in ring-opening reactions.

- Basicity : Piperidine (pKa ~11) is more basic than pyrrolidine (pKa ~10), affecting protonation in physiological conditions .

生物活性

(3S,4R)-3-Fluoro-4-methoxypyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring with a fluorine atom at the 3-position and a methoxy group at the 4-position. This unique structure influences its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 119.12 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances metabolic stability and bioavailability, making it a promising candidate for drug development.

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical pathways. Its structural characteristics allow it to modulate enzyme activity effectively.

- Receptor Modulation : The methoxy group may enhance binding affinity to certain receptors, influencing signaling pathways involved in disease processes.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound across various applications:

- Anticancer Activity : Some research indicates that pyrrolidine derivatives can exhibit anticancer properties by inhibiting tumor growth through modulation of signaling pathways.

- Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies

- Inhibition of Nitric Oxide Synthase (nNOS) : A study demonstrated that derivatives of pyrrolidine could inhibit nNOS, which is implicated in neurodegenerative conditions. The binding affinity was assessed using various analogs, revealing that modifications at the 3 and 4 positions significantly influenced inhibitory activity .

- Fluorinated Compounds in Cancer Therapy : Research on fluorinated pyrrolidines showed that these compounds could effectively target cancer cells by disrupting metabolic pathways necessary for rapid cell division .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Metabolic Stability : The introduction of fluorine typically enhances the metabolic stability of compounds, allowing for prolonged action within biological systems .

- Bioavailability : The presence of a methoxy group improves solubility and absorption characteristics, contributing to higher bioavailability .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3S,4R)-3-Fluoro-4-methoxypyrrolidine, and how does stereochemistry influence the choice of starting materials?

- Methodological Answer : Synthesis typically involves chiral precursors like (R)-2-methyl-pyrrolidine-2-carboxylic acid derivatives, as seen in analogous pyrrolidine syntheses . Stereochemical control is achieved via asymmetric catalysis or resolution, leveraging enantiomerically pure esters or acids. For example, (3S,4R) configurations are stabilized using chiral auxiliaries during cyclization or fluorination steps .

Q. How do researchers ensure enantiomeric purity during synthesis?

- Methodological Answer : Techniques include chiral HPLC (e.g., using polysaccharide-based columns) and NMR analysis with chiral shift reagents. For instance, (3S,4R)-3-Methoxy-4-phenylpyrrolidine was characterized via X-ray crystallography to confirm stereochemistry . Polarimetry and optical rotation measurements further validate enantiopurity .

Q. What analytical techniques are most effective for characterizing fluorinated pyrrolidine derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR are critical for structural confirmation. - HMBC and NOESY NMR experiments resolve spatial arrangements, as demonstrated for (3S,4R)-4-(3-fluorophenyl)-4-hydroxy-pyrrolidine derivatives . Purity is assessed via reverse-phase HPLC with UV/ELSD detection .

Advanced Research Questions

Q. What strategies resolve conflicting NMR data when assigning stereochemistry in fluorinated pyrrolidines?

- Methodological Answer : Conflicting NOE or coupling constants are addressed through computational modeling (DFT calculations) and comparative analysis with known analogs. For example, (3S,4R)-3-Fluoro-4-methoxy configurations were validated by comparing coupling constants to literature values for similar fluoropiperidines . X-ray crystallography remains the gold standard for ambiguous cases .

Q. How do fluorination and methoxy substitution at positions 3 and 4 impact conformational stability and drug-receptor interactions?

- Methodological Answer : Fluorine’s electronegativity introduces dipole-dipole interactions and alters pKa, while the methoxy group enhances hydrogen bonding. Molecular dynamics simulations show that the (3S,4R) configuration stabilizes boat conformations in pyrrolidine rings, affecting binding to targets like kinases or GPCRs . Pharmacophore modeling of analogs (e.g., PF-06465469 derivatives) highlights fluorine’s role in improving metabolic stability .

Q. What in vitro assays prioritize bioactivity evaluation of this compound derivatives, and how are false positives mitigated?

- Methodological Answer : Primary assays include enzyme inhibition (e.g., phosphatases, kinases) and cell viability assays (MTT/XTT). False positives are minimized using orthogonal assays (e.g., SPR for binding affinity) and counter-screens against related enzymes. For fluorinated compounds, controls for non-specific fluorophore interference (e.g., autofluorescence) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。